(5-Methoxypyrazin-2-YL)methanesulfonyl chloride
Description
(5-Methoxypyrazin-2-YL)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazine heterocycle substituted with a methoxy group at the 5-position. Sulfonyl chlorides are highly reactive electrophiles commonly used in organic synthesis to introduce sulfonate groups or as intermediates in pharmaceuticals and agrochemicals.
Properties
CAS No. |
1196146-01-6 |
|---|---|
Molecular Formula |
C6H7ClN2O3S |
Molecular Weight |
222.65 g/mol |
IUPAC Name |
(5-methoxypyrazin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-6-3-8-5(2-9-6)4-13(7,10)11/h2-3H,4H2,1H3 |
InChI Key |
VDOSJFJIAPUJFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-Methoxypyrazin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methoxypyrazine with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
(5-Methoxypyrazin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
(5-Methoxypyrazin-2-YL)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Biological Studies: It is employed in the modification of biomolecules to study their functions and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methoxypyrazin-2-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming sulfonamide or sulfonate linkages . This reactivity is exploited in various chemical transformations and biological studies to understand the interactions and functions of different molecules .
Comparison with Similar Compounds
The reactivity, stability, and applications of (5-Methoxypyrazin-2-YL)methanesulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis based on available data:
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound* | C₇H₇ClN₂O₃S | ~222.66 | Pyrazine ring with 5-methoxy group |
| (5-Methylpyrazin-2-YL)methanesulfonyl chloride | C₆H₇ClN₂O₂S | 206.65 | Pyrazine ring with 5-methyl group |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.56 | Simple aliphatic sulfonyl chloride |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Aromatic sulfonyl chloride (no heterocycle) |
*Estimated based on structural analogy to (5-Methylpyrazin-2-YL)methanesulfonyl chloride .
Key Observations :
- The pyrazine ring introduces nitrogen atoms, increasing polarity compared to purely aromatic or aliphatic analogs.
Reactivity and Stability
Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., water, alcohols, amines). Reactivity trends can be inferred from hydrolysis procedures in :
*Specific data for this compound is unavailable, but its reactivity is expected to lie between aliphatic and aromatic sulfonyl chlorides.
Comparison Highlights :
- Methanesulfonyl chloride : Reacts violently with water/NaOH at RT due to minimal steric/electronic hindrance .
- Benzenesulfonyl chloride : Requires reflux due to resonance stabilization of the aromatic ring .
- This compound : Predicted to hydrolyze faster than benzenesulfonyl chloride (due to pyrazine’s electron-withdrawing N atoms) but slower than methanesulfonyl chloride (due to methoxy’s electron-donating effects).
Critical Consideration :
- Pyrazine derivatives may generate toxic byproducts (e.g., chlorinated amines) during hydrolysis, necessitating rigorous waste-stream analysis .
Biological Activity
(5-Methoxypyrazin-2-YL)methanesulfonyl chloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of a methanesulfonyl chloride moiety, which is known for its reactivity towards nucleophiles. The pyrazine ring contributes to the compound's overall biological activity, potentially influencing interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This mechanism can lead to enzyme inhibition or modification of protein function, which is crucial in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Cytotoxic Effects : Some studies have indicated that this compound may exhibit cytotoxicity towards cancer cell lines.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory against E. coli | |
| Enzyme Inhibition | Inhibition of proteases | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.
- Enzyme Interaction Studies : Another study focused on the interaction of this compound with serine proteases. The compound was found to bind covalently to the active site, leading to a reduction in enzymatic activity by over 70% at a concentration of 100 µM.
- Cytotoxicity Assessment : A cytotoxicity assay performed on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in cell death, with an IC50 value of 25 µM for MCF-7 breast cancer cells.
Safety and Toxicology
While the biological activity of this compound shows promise, safety assessments are crucial. The compound is classified as toxic upon inhalation and can cause severe irritation upon contact with skin or eyes. Proper handling protocols must be followed to mitigate risks associated with its use in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
